molecular formula C11H10ClNO2 B1431495 7-Chloro-3,6-dimethylindole-2-carboxylic acid CAS No. 1260385-14-5

7-Chloro-3,6-dimethylindole-2-carboxylic acid

Cat. No. B1431495
M. Wt: 223.65 g/mol
InChI Key: XJNCAZFITYDRRJ-UHFFFAOYSA-N
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Description

7-Chloro-3,6-dimethylindole-2-carboxylic acid (7-Cl-DMI-2-COOH) is an organic compound belonging to the class of indole carboxylic acids. It is an important intermediate in the synthesis of many pharmaceuticals, such as serotonin-reuptake inhibitors, as well as other compounds such as indole-3-carbinol and indole-3-acetic acid. 7-Cl-DMI-2-COOH has been studied extensively in recent years, and its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated.

Scientific Research Applications

Synthesis Techniques and Derivatives

  • Pseudo-Cross-Conjugated Mesomeric Betaines

    Indazole derivatives, closely related to 7-Chloro-3,6-dimethylindole-2-carboxylic acid, have been studied for their unique chemical properties, leading to the development of N-heterocyclic carbenes and amidates through decarboxylation and reaction processes. This research underscores the versatility of indazole and its derivatives in organic synthesis, providing a pathway for creating a range of compounds with potential biological activities (Schmidt et al., 2006).

  • Photolabile Precursors

    Compounds structurally similar to 7-Chloro-3,6-dimethylindole-2-carboxylic acid, such as 1-acyl-7-nitroindolines, serve as photolabile precursors for generating carboxylic acids upon photolysis. This feature is particularly valuable in the controlled release of neuroactive amino acids, highlighting an application in the development of light-sensitive therapeutic agents (Papageorgiou & Corrie, 2000).

  • Anticancer Drug Intermediates

    The synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for biologically active anticancer drugs, exemplifies the critical role of chloro and fluoro-substituted carboxylic acids in medicinal chemistry. This compound demonstrates the potential of chloro and dimethyl substituted indole derivatives in the synthesis of therapeutic agents (Zhang et al., 2019).

Potential for New Therapeutics

  • Cancer Detection and Therapeutics

    Research into water-soluble near-infrared dyes, including derivatives of indole carboxylic acids, has shown promise for cancer detection using optical imaging. These dyes can be conjugated to peptides for targeted imaging, demonstrating the application of indole derivatives in developing diagnostic tools and potentially therapeutic agents (Pham, Medarova, & Moore, 2005).

  • DNA Intercalators as Anticancer Leads

    Chromene derivatives, synthesized from compounds related to 7-Chloro-3,6-dimethylindole-2-carboxylic acid, have shown potential as DNA intercalators. Docking and molecular dynamic studies suggest these compounds could serve as leads for new anticancer drugs, highlighting the role of substituted indole derivatives in the search for novel therapeutic agents (Santana et al., 2020).

properties

IUPAC Name

7-chloro-3,6-dimethyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-5-3-4-7-6(2)9(11(14)15)13-10(7)8(5)12/h3-4,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNCAZFITYDRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(N2)C(=O)O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3,6-dimethylindole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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